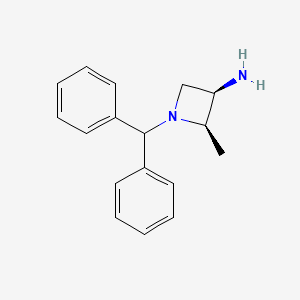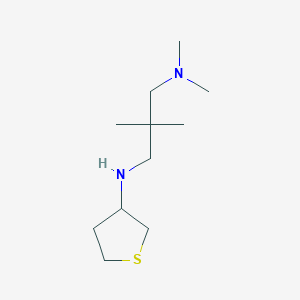
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both amine and thiophene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiophene with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N,N’,N’-Tetramethyl-1,3-propanediamine as a starting material, which is then reacted with tetrahydrothiophene in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of fixed-bed reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The use of Raney-Nickel as a catalyst and the addition of a base in the reaction mixture can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler amine derivatives .
Aplicaciones Científicas De Investigación
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.
Biology: The compound’s amine groups make it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It can be used in the development of drugs and therapeutic agents due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A simpler diamine compound with similar amine functionality but lacking the thiophene ring.
N1,N1,N3,N3-Tetramethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
N1,N1,N3,N3-Tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine: A more complex diamine with additional pyridine rings.
Uniqueness
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is unique due to the presence of both amine and thiophene functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C11H24N2S |
|---|---|
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethyl-N'-(thiolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2S/c1-11(2,9-13(3)4)8-12-10-5-6-14-7-10/h10,12H,5-9H2,1-4H3 |
Clave InChI |
COTSYCYYSFPHOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CCSC1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
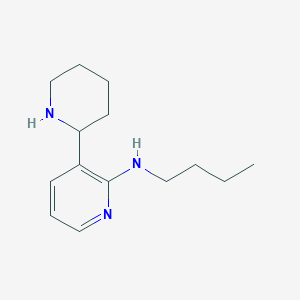

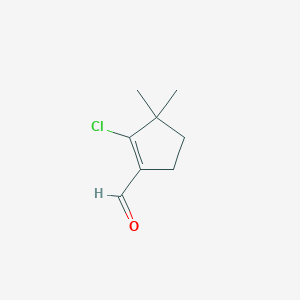
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
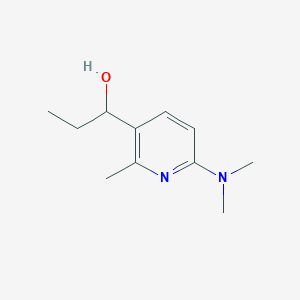
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
